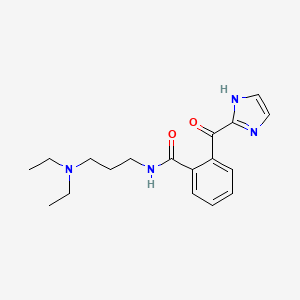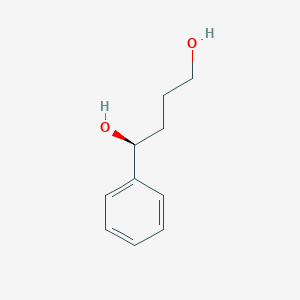
(1S)-1-phenylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Phenylbutane-1,4-diol is an organic compound characterized by a phenyl group attached to a butane chain with hydroxyl groups at the first and fourth carbon positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylbutane-1,4-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-phenyl-4-butanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired diol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and can be conducted at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: (1S)-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
- Oxidation yields 1-phenyl-4-butanone or 1-phenylbutanal.
- Reduction yields 1-phenylbutane.
- Substitution yields various halogenated or sulfonated derivatives.
科学研究应用
(1S)-1-phenylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1S)-1-phenylbutane-1,4-diol |
InChI |
InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-/m0/s1 |
InChI 键 |
OKWLUBCSBVYYTC-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CCCO)O |
规范 SMILES |
C1=CC=C(C=C1)C(CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


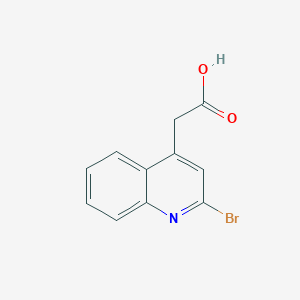
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
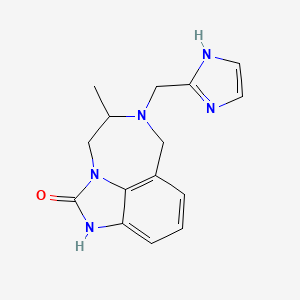
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)

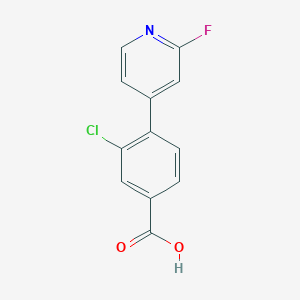
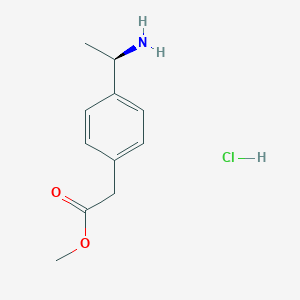
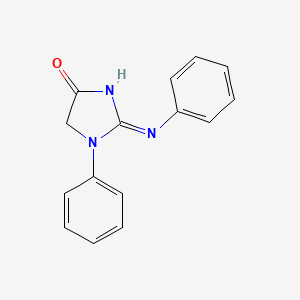


![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
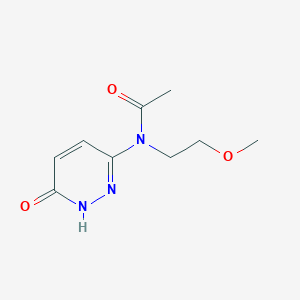
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
